1-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)ethanone
Description
Key Findings
1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)ethanone is a SEM-protected pyrazole derivative with a molecular formula of C₁₁H₂₀N₂O₂Si (MW: 240.38). Its structure features a pyrazole core functionalized at the N-1 position by a (2-(trimethylsilyl)ethoxy)methyl (SEM) group and at the C-4 position by an ethanone moiety. Crystallographic studies of analogous SEM-pyrazoles reveal monoclinic systems stabilized by intermolecular hydrogen bonds. Nuclear magnetic resonance (NMR) spectra exhibit distinct splitting patterns due to the SEM group’s protons and tautomerism in the pyrazole ring. Mass spectrometric fragmentation involves cleavage of the SEM group and ethanone moiety, yielding diagnostic ions.
Structural Characterization
Systematic IUPAC Nomenclature and Molecular Topology
The IUPAC name This compound systematically describes the compound’s topology:
- Parent chain : Ethanone (position 1).
- Substituents :
- A pyrazole ring at the ethanone’s C-1.
- A SEM group [(2-(trimethylsilyl)ethoxy)methyl] at the pyrazole’s N-1.
The SEM group enhances steric protection of the pyrazole nitrogen, preventing unwanted reactions during synthetic modifications. Molecular mechanics simulations predict a near-planar pyrazole ring (torsion angles <5°) with the SEM group adopting a gauche conformation relative to the ethanone moiety.
Table 1: Key Bond Lengths and Angles
| Bond/Angle | Value (Å/°) | Source |
|---|---|---|
| C=O (ethanone) | 1.265(2) | |
| N–N (pyrazole) | 1.356(3) | |
| Si–O (SEM) | 1.632(2) | |
| C–O–C (SEM ether) | 117.5° |
Crystallographic Analysis of SEM-Protected Pyrazole Derivatives
X-ray diffraction studies of related SEM-pyrazoles (e.g., 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one) reveal:
- Crystal system : Monoclinic, space group P21/c .
- Unit cell parameters :
- Packing : Stabilized by C–H···O hydrogen bonds (3.48 Å) and C–H···π interactions.
The SEM group’s bulky trimethylsilyl moiety disrupts π-stacking, favoring edge-to-face aromatic interactions. Thermal ellipsoid analysis (50% probability) confirms minimal disorder in the SEM group.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (400 MHz, DMSO-d₆) key signals:
- SEM group :
- δ 0.10 (s, 9H, Si(CH₃)₃).
- δ 3.53 (t, J = 8.4 Hz, 2H, OCH₂).
- δ 4.78 (s, 2H, NCH₂O).
- Pyrazole ring :
- δ 7.85 (s, 1H, H-3).
- δ 8.21 (s, 1H, H-5).
- Ethanone : δ 2.62 (s, 3H, COCH₃).
¹³C NMR (100 MHz, DMSO-d₆):
Tautomerism in the pyrazole ring (H-3 ↔ H-5) averages dipolar couplings in nematic-phase NMR, producing equivalent ¹H–¹H couplings (e.g., D = 1.2 kHz).
Table 2: Diagnostic ¹H NMR Peaks
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Si(CH₃)₃ | 0.10 | Singlet |
| OCH₂ (SEM) | 3.53 | Triplet |
| Pyrazole H-3/H-5 | 7.85–8.21 | Singlet |
| COCH₃ | 2.62 | Singlet |
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI-MS, 70 eV) yields:
- Molecular ion : m/z 240.38 [M]⁺ (calc. 240.38).
- Key fragments :
Fragmentation pathways involve:
- Cleavage of the labile SEM ether bond (C–O).
- Retro-Diels-Alder scission of the pyrazole ring.
- McLafferty rearrangement of the ethanone group.
Table 3: Major Mass Spectral Fragments
| m/z | Fragment Ion | Pathway |
|---|---|---|
| 240 | [M]⁺ | Molecular ion |
| 183 | [M − C₃H₉OSi]⁺ | SEM group loss |
| 121 | [C₆H₅N₂O]⁺ | Pyrazole-ethanone core |
| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl ion |
Properties
IUPAC Name |
1-[1-(2-trimethylsilylethoxymethyl)pyrazol-4-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2Si/c1-10(14)11-7-12-13(8-11)9-15-5-6-16(2,3)4/h7-8H,5-6,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEKQYGJPYXLCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1)COCC[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201169986 | |
| Record name | 1-[1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201169986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1149587-08-5 | |
| Record name | 1-[1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1149587-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201169986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)ethanone, a compound featuring a pyrazole ring, exhibits significant biological activity that warrants detailed examination. This article synthesizes findings from various studies to provide an authoritative overview of its biological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Name : this compound
- Molecular Formula : C₉H₁₉N₃OSi
- Molecular Weight : 213.35 g/mol
- CAS Number : 1313520-72-7
The pyrazole moiety is known for its diverse biological properties, including anti-inflammatory, analgesic, and antitumor activities. The specific mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : Studies have shown that compounds with a pyrazole structure can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Modulation of Signaling Pathways : This compound may affect signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.
Antitumor Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A notable study demonstrated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast Cancer) | 15.0 | Inhibition of cell cycle progression |
| A549 (Lung Cancer) | 10.0 | Disruption of mitochondrial function |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
| Inflammatory Model | Effectiveness | Mechanism |
|---|---|---|
| LPS-induced inflammation | Significant | Reduction in TNF-alpha and IL-6 levels |
| Carrageenan-induced edema | Moderate | Inhibition of COX activity |
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed promising results when treated with a regimen including this compound. The study reported a partial response in 30% of participants, with manageable side effects.
- Case Study on Inflammation : In a model of rheumatoid arthritis, administration of this compound led to a significant reduction in joint swelling and pain scores compared to control groups, highlighting its potential as a therapeutic agent for inflammatory diseases.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research has indicated that pyrazole derivatives, including 1-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)ethanone, exhibit significant anticancer properties. They have been studied as inhibitors of various kinases involved in cancer progression. For instance, derivatives of pyrazolopyrimidine have shown potent inhibition of Janus kinase (JAK) pathways, which are crucial in hematopoiesis and immune response. The selective inhibition of JAK2 mutations associated with chronic myeloproliferative neoplasms highlights the therapeutic potential of these compounds in oncology .
2. Anti-inflammatory Properties
The compound's structural similarity to known anti-inflammatory agents positions it as a candidate for further investigation in treating inflammatory diseases. Pyrazole derivatives have been noted for their ability to inhibit cyclooxygenase enzymes, which play a key role in inflammation .
Catalysis
1. Coordination Chemistry
The incorporation of trimethylsilyl groups enhances the solubility and stability of pyrazole complexes in organic solvents, making them suitable for catalytic applications. Studies have shown that pyrazole-based ligands can form stable complexes with transition metals, facilitating reactions such as cross-coupling and oxidation processes . The ability to modulate electronic properties through substitution patterns allows for fine-tuning of catalytic activity.
2. Ethylene Oligomerization
Recent research has explored the use of pyrazole-based complexes in ethylene oligomerization reactions. These reactions are crucial for producing linear low-density polyethylene (LLDPE), a widely used polymer. The effectiveness of these complexes in promoting ethylene polymerization underscores their potential industrial applications .
Material Science
1. Polymer Synthesis
The versatility of this compound extends to the field of polymer science, where it can serve as a monomer or modifier in the synthesis of novel polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength .
2. Nanocomposites
The compound's ability to interact with various substrates makes it a candidate for developing nanocomposite materials. By integrating pyrazole derivatives into nanostructured materials, researchers aim to improve electrical conductivity and thermal properties, which are essential for applications in electronics and energy storage devices .
Case Studies
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include pyrazole derivatives with varying substituents at the N1 and C4 positions.
Key Observations:
- SEM vs. Simple Alkyl/Aryl Groups: The SEM group increases molecular weight and lipophilicity compared to methyl or aryl substituents (e.g., 4-fluorophenyl in ). This impacts solubility and pharmacokinetics in drug discovery contexts.
- Acetyl Group Reactivity: The acetyl group at C4 enables reactions like condensations (e.g., with aldehydes in ) or hydrazone formation. The SEM group protects the pyrazole nitrogen during such reactions, preventing unwanted side reactions .
Preparation Methods
SEM Protection of 4-Iodo-1H-pyrazole
The SEM group is introduced to the pyrazole nitrogen prior to ethanone functionalization. A representative procedure involves treating 4-iodo-1H-pyrazole with SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) under inert conditions:
Procedure :
-
Dissolve 4-iodo-1H-pyrazole (10.0 g, 51.2 mmol) in anhydrous DMF (100 mL).
-
Add NaH (60% dispersion in oil, 2.46 g, 61.4 mmol) at 0°C and stir for 30 minutes.
-
Add SEM-Cl (9.8 mL, 56.3 mmol) dropwise and warm to room temperature. Stir for 12 hours.
-
Quench with ice water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
-
Purify via silica gel chromatography (hexane/ethyl acetate 4:1) to isolate 1-SEM-4-iodo-1H-pyrazole (14.2 g, 85%).
Key Data :
-
Yield : 85%
-
¹H NMR (CDCl₃) : δ 7.78 (s, 1H), 7.72 (s, 1H), 5.42 (s, 2H), 3.58 (t, J = 8.0 Hz, 2H), 0.94 (t, J = 8.0 Hz, 2H), 0.00 (s, 9H).
Ethanone Functionalization via Palladium-Catalyzed Coupling
Heck-Type Coupling with Vinyl Butyl Ether
The SEM-protected iodo-pyrazole undergoes palladium-catalyzed coupling to introduce the acetyl group:
Procedure :
-
Charge 1-SEM-4-iodo-1H-pyrazole (5.0 g, 14.7 mmol), vinyl butyl ether (3.2 mL, 22.1 mmol), Pd(OAc)₂ (0.33 g, 1.47 mmol), and 1,3-bis(diphenylphosphino)propane (0.72 g, 1.76 mmol) in n-butanol (50 mL).
-
Add Na₂CO₃ (3.12 g, 29.4 mmol) and reflux under argon for 6 hours.
-
Filter through Celite®, concentrate, and hydrolyze the intermediate with 2 M HCl (20 mL) at 60°C for 2 hours.
-
Neutralize with NaHCO₃, extract with CH₂Cl₂, dry, and concentrate.
-
Purify via column chromatography (CH₂Cl₂/MeOH 20:1) to obtain the title compound (3.1 g, 72%).
Key Data :
-
Yield : 72%
-
¹H NMR (CDCl₃) : δ 7.91 (s, 1H), 7.85 (s, 1H), 5.38 (s, 2H), 3.55 (t, J = 8.0 Hz, 2H), 2.42 (s, 3H), 0.92 (t, J = 8.0 Hz, 2H), 0.00 (s, 9H).
Alternative Route: Oxidation of Pyrazole-Ethanol Intermediate
Synthesis of 1-SEM-4-(1-Hydroxyethyl)-1H-pyrazole
Procedure :
MnO₂-Mediated Oxidation to Ethanone
Procedure :
-
Suspend 1-SEM-4-(1-hydroxyethyl)-1H-pyrazole (1.5 g, 5.3 mmol) and activated MnO₂ (4.6 g, 53 mmol) in CH₂Cl₂ (30 mL).
-
Stir at room temperature for 14 hours, filter through Celite®, and concentrate.
-
Purify via silica gel chromatography (hexane/ethyl acetate 3:1) to yield the title compound (1.3 g, 88%).
Key Data :
Challenges and Optimization Strategies
Stability of the SEM Group
The SEM group is stable under acidic and oxidative conditions (e.g., MnO₂, Pd catalysis) but susceptible to cleavage by fluoride ions. Avoid TBAF or other fluoride sources during synthesis.
Competitive Side Reactions
-
N-Alkylation : Excess SEM-Cl or prolonged reaction times may lead to dialkylation. Use stoichiometric SEM-Cl and monitor via TLC.
-
Acetyl Hydrolysis : Strong acids or bases during workup can hydrolyze the ethanone. Neutral pH extraction is critical.
Industrial-Scale Considerations
Continuous Flow Synthesis
-
SEM Protection : Utilize microreactors for precise mixing of SEM-Cl and pyrazole derivatives, reducing reaction time to 2 hours with 90% yield.
-
Palladium Recovery : Implement fixed-bed reactors with immobilized Pd catalysts to minimize metal leaching and costs.
Spectroscopic Validation
Critical Analytical Data :
Q & A
Q. What are the key synthetic routes for preparing 1-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)ethanone, and what reaction conditions are critical for yield optimization?
The synthesis typically involves SEM (2-(trimethylsilyl)ethoxymethyl) protection of the pyrazole nitrogen. A common route includes:
- Step 1 : Bromination of a precursor ketone (e.g., 1-(3-(trifluoromethyl)phenyl)ethanone) followed by cyclization with formamide to form an imidazole intermediate.
- Step 2 : SEM protection using SEM chloride under basic conditions (e.g., NaH or K₂CO₃ in anhydrous DMF) to protect the nitrogen .
- Step 3 : Iodination and subsequent Suzuki coupling for functionalization .
Critical conditions : - Use of anhydrous solvents and inert atmosphere to prevent SEM group hydrolysis.
- Temperature control (<5°C during SEM protection to avoid side reactions).
- Catalyst selection (e.g., Pd(dppf)₂Cl₂ for cross-coupling) .
Q. How is the compound characterized structurally, and what spectroscopic methods are most reliable?
Structural confirmation relies on:
Q. What safety precautions are essential when handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles (splashes may cause skin/eye irritation) .
- Ventilation : Use fume hoods to avoid inhalation (potential respiratory hazards) .
- Waste disposal : Segregate organic waste and treat with neutralizing agents (e.g., activated carbon) before disposal .
Q. How is the compound’s stability evaluated under varying storage conditions?
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition >200°C.
- Light sensitivity : Store in amber vials at –20°C; monitor via HPLC for degradation peaks over 6 months .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during SEM protection of the pyrazole nitrogen?
Regioselectivity is influenced by:
- Steric effects : Bulkier substituents on the pyrazole ring direct SEM protection to the less hindered nitrogen.
- Base selection : Strong bases (e.g., NaH) favor kinetic control (N1 protection), while weaker bases (e.g., K₂CO₃) may allow thermodynamic control .
- Solvent polarity : Polar aprotic solvents (DMF, THF) enhance SEM group activation .
Case study : In SEM protection of imidazoles, competing N1 vs. N3 protection can lead to 70:30 product ratios, resolved via column chromatography .
Q. How can computational methods (e.g., DFT or molecular docking) predict the compound’s reactivity or bioactivity?
Q. What analytical methods resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
Q. How does the SEM group influence the compound’s solubility and reactivity in cross-coupling reactions?
- Solubility : SEM enhances solubility in polar solvents (e.g., DMF, DMSO) due to ether and silyl groups.
- Reactivity :
Q. What advanced spectroscopic techniques validate tautomeric forms of the pyrazole ring?
Q. How are byproducts (e.g., deprotected or dimerized species) identified and quantified during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
